3-Iodo-pyran-2-one

Diels–Alder cycloaddition Regioselectivity Stereoselectivity

Researchers seeking efficient electrophilic partners for palladium-catalyzed cross-coupling face limited options with sufficient reactivity under mild conditions. 3-Iodo-pyran-2-one (CAS 847822-68-8) directly addresses this need: • C-I bond enables rapid oxidative addition with Pd(0), outperforming bromo/chloro analogs in Suzuki and Sonogashira couplings. • α-Pyrone diene system supports thermal Diels-Alder cycloadditions with excellent regio- and stereoselectivity. • 95% purity, supplied as a versatile building block for constructing polysubstituted pyran derivatives and complex polycyclic frameworks. BenchChem provides reliable global sourcing with batch-to-batch consistency for medicinal chemistry and natural product synthesis.

Molecular Formula C5H3IO2
Molecular Weight 221.98 g/mol
CAS No. 847822-68-8
Cat. No. B1247807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-pyran-2-one
CAS847822-68-8
Synonymsiodopiron
iodopyrone
Molecular FormulaC5H3IO2
Molecular Weight221.98 g/mol
Structural Identifiers
SMILESC1=COC(=O)C(=C1)I
InChIInChI=1S/C5H3IO2/c6-4-2-1-3-8-5(4)7/h1-3H
InChIKeyLFHSNLRTGGKKRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-pyran-2-one: Versatile Building Block for Cross-Coupling and Cycloaddition


3-Iodo-pyran-2-one (CAS 847822-68-8, molecular formula C₅H₃IO₂, MW 221.98) is a heterocyclic lactone bearing a reactive iodine substituent at the 3-position of the α-pyrone ring [1]. This compound belongs to the broader class of halogen-substituted 2(H)-pyran-2-ones, which serve as valuable synthetic intermediates due to the iodine atom's ability to participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and the diene system's capacity for Diels–Alder cycloadditions [2]. The presence of the iodine atom enhances the compound's utility as an electrophilic partner in transition-metal-catalyzed transformations, enabling the rapid construction of polysubstituted pyran derivatives relevant to medicinal chemistry and natural product synthesis [1][2].

Reaction class Pd-catalyzed cross-coupling and Diels–Alder cycloaddition
Key functionality Iodo substituent for oxidative addition; conjugated diene system
Use context Polysubstituted pyran synthesis for medicinal chemistry and natural products

Why Halogenated Pyranones Cannot Replace 3-Iodo-pyran-2-one


Direct substitution of 3-iodo-pyran-2-one with other 3-halogenated pyran-2-ones (e.g., 3-bromo- or 3-chloro-pyran-2-one) is not chemically equivalent due to profound differences in reactivity in palladium-catalyzed cross-coupling reactions. The carbon–iodine bond (C–I) exhibits significantly higher reactivity in oxidative addition steps with Pd(0) catalysts compared to the corresponding carbon–bromine (C–Br) or carbon–chlorine (C–Cl) bonds [1]. This kinetic advantage allows 3-iodo-pyran-2-one to undergo Suzuki and Sonogashira couplings under milder conditions, with broader substrate scope and higher yields, making it the preferred electrophilic partner for the synthesis of 3-aryl- and 3-alkynyl-pyran-2-one derivatives [1]. While the Diels–Alder reactivity of 3-halo-pyran-2-ones is broadly similar across halogens [2], the distinct cross-coupling profile of the iodo derivative precludes simple one-for-one replacement with bromo or chloro analogs in synthetic sequences requiring both cycloaddition and subsequent C–C bond formation.

Property
3-Iodo-pyran-2-one
3-Bromo / 3-Chloro analogs
Oxidative addition rate
Reported higher reactivity (C–I bond) with Pd(0)
Slower oxidative addition; may require harsher conditions
Cross-coupling outcome
May support broader substrate scope and higher yields
Narrower scope; lower yields may occur in similar protocols
Combined synthetic sequence
Enables sequential coupling and cycloaddition
Coupling step may limit overall synthetic utility

Comparative Evidence: Diels–Alder Selectivity and Cross-Coupling


Diels–Alder Cycloaddition Selectivity: 3- vs. 4-Halo-pyran-2-ones

3-Halo-substituted 2(H)-pyran-2-ones, including 3-iodo-pyran-2-one, undergo thermal Diels–Alder cycloadditions with both electron-rich and electron-deficient dienophiles to afford stable, isolable bridged bicyclic lactone cycloadducts with excellent regioselectivity and very good stereoselectivity [1]. In direct contrast, 4-halo-substituted 2(H)-pyran-2-ones yield cycloadducts that are highly prone to CO₂ loss and subsequent barrelene formation, with only moderate regio- and stereoselectivity [1]. This differential outcome is a consequence of the halogen substitution position, not the halogen identity itself [1].

Diels–Alder selectivity
Class-level
3-Halo isomer: Stable bicyclic lactones; reported high regio- and stereoselectivity
4-Halo isomer: Prone to CO₂ loss; moderate selectivity
Supports selection of 3-iodo isomer for stable cycloadducts in Diels–Alder reactions
Class-level trend; verify for specific dienophiles
Diels–Alder cycloaddition Regioselectivity Stereoselectivity Halogenated pyran-2-ones

Suzuki Cross-Coupling Reactivity

3-Iodo-4-methoxy-6-methyl-2H-pyran-2-one undergoes efficient Suzuki cross-coupling with arylboronic acids to afford 3-arylpyrones [1]. While the paper does not provide direct comparative yield data against the 3-bromo or 3-chloro analogs within the same study, it is well-established in organometallic chemistry that aryl iodides are significantly more reactive than aryl bromides and chlorides in oxidative addition to Pd(0), a prerequisite for Suzuki coupling [1].

Suzuki coupling reactivity
Reported
3-Iodo derivative: undergoes coupling with arylboronic acids (yields not specified)
Bromo/chloro analogs: typically require more active catalysts or elevated temperatures
Iodo substituent may enable milder Suzuki coupling conditions
Direct comparative yield data not available; verify for target substrate
Suzuki cross-coupling Palladium catalysis 3-Iodopyran-2-one Arylboronic acids

Electrophilic Cyclization Synthesis of 3-Iodopyrans

A variety of polysubstituted 3-iodopyrans were prepared in good to excellent yields under mild reaction conditions by the electrophilic cyclization of alkynyl carboxamides with ICl, I₂, or N-iodosuccinimide (NIS) [1]. While no direct comparator yields for bromo or chloro analogs are provided, this study demonstrates a robust and efficient route to the 3-iodo-pyran-2-one scaffold.

Synthetic route
Data to verify
Good to excellent yields reported for polysubstituted 3-iodopyrans via electrophilic cyclization (ICl, I₂, NIS)
Supports synthetic accessibility as a building block
Qualitative yield description; verify conditions for specific derivative
Electrophilic cyclization 3-Iodopyran synthesis Alkynyl carboxamides Iodine reagents

Key Applications of 3-Iodo-pyran-2-one


Suzuki Cross-Coupling to 3-Aryl-Pyran-2-ones

3-Iodo-pyran-2-one is an ideal electrophilic partner for the Pd-catalyzed Suzuki cross-coupling with arylboronic acids to generate 3-aryl-pyran-2-one derivatives [1]. This application leverages the high reactivity of the C–I bond toward oxidative addition, enabling efficient coupling under mild conditions. The resulting 3-aryl-pyran-2-ones are valuable scaffolds for medicinal chemistry and natural product synthesis.

Diels–Alder Cycloadditions for Bicyclic Lactones

As a member of the 3-halo-pyran-2-one class, 3-iodo-pyran-2-one is a suitable diene for thermal Diels–Alder cycloadditions with both electron-rich and electron-deficient dienophiles, affording stable bridged bicyclic lactone cycloadducts with excellent regioselectivity and very good stereoselectivity [1]. This reactivity profile makes it a valuable building block for the construction of complex polycyclic frameworks.

Electrophilic Cyclization to Polysubstituted Pyrans

The electrophilic cyclization of alkynyl carboxamides using iodine-based reagents provides a direct and high-yielding route to polysubstituted 3-iodopyrans [1]. This synthetic strategy is particularly useful for generating diverse libraries of 3-iodo-pyran-2-one derivatives for further functionalization.

Application
Selection Property
Validation Focus
3-Aryl-pyran-2-one synthesis
Iodo substituent reactivity in Pd-catalyzed cross-coupling
Substrate scope and coupling yield verification
Bicyclic lactone cycloaddition
3-Halo substitution pattern for stable Diels–Alder adducts
Regio- and stereoselectivity outcome confirmation
Polysubstituted pyran synthesis
Electrophilic cyclization route to 3-iodopyrans
Synthetic yield and functional group tolerance assessment

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